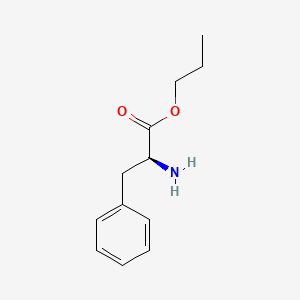

L-Phenylalanine, propyl ester

Descripción general

Descripción

L-Phenylalanine is an essential α-amino acid with the formula C9H11NO2 . It can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine . This essential amino acid is classified as neutral, and nonpolar because of the inert and hydrophobic nature of the benzyl side chain . The L-isomer is used to biochemically form proteins coded for by DNA .

Molecular Structure Analysis

The molecular structure of L-Phenylalanine consists of a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine .Chemical Reactions Analysis

The direct one-step synthesis of L-phenylalanine methyl ester in an organic-aqueous biphasic system using phenylalanine ammonia lyase (E.C.4.3.1.5, PAL) containing Rhodotorula glutinis yeast whole cells has been reported .Physical and Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Aplicaciones Científicas De Investigación

1. Stereoselective Transfer of Amino Acids

A study by Wickramasinghe et al. (1991) reveals that at pH 5, the transfer of phenylalanine from the adenylate anhydride to ester is significantly more efficient for the L isomer (95-97%) than the D isomer (about 50%). This stereoselectivity might partially explain the biological preference for the L isomer in protein synthesis (Wickramasinghe, Staves, & Lacey, 1991).

2. Biotechnological Applications in Phenylalanine Ammonia Lyase Research

MacDonald & D'Cunha's 2007 research provides insights into phenylalanine ammonia lyase (PAL), which catalyzes the conversion of L-phenylalanine to trans-cinnamic acid and ammonia. PAL has important clinical, industrial, and biotechnological applications, including the production of optically pure L-phenylalanine, a precursor of the sweetener aspartame (MacDonald & D'Cunha, 2007).

3. Enhancing L-Phenylalanine Production

Ding et al. (2016) developed an in vitro system to investigate phenylalanine biosynthesis in E. coli. Their research identified key enzymes in the shikimate pathway that affect phenylalanine production, providing a method for improving the yield of phenylalanine (Ding et al., 2016).

4. Enzymatic Transesterification for Ester Production

Moresoli et al. (1991) examined the enzymatic transesterification of L-phenylalanine propyl ester with 1,4-butanediol, yielding L-phenylalanine 4-hydroxybutyl ester. This process highlights the potential of enzyme-catalyzed reactions in producing specific esters (Moresoli, Flaschel, & Renken, 1991).

5. Enzymatic Synthesis of Oligopeptides

Viswanathan et al. (2010) studied the enzymatic synthesis of oligopeptides from L-phenylalanine ethyl ester, emphasizing the role of water miscible cosolvents in protease-catalyzed oligopeptide synthesis. This research underlines the importance of medium engineering in peptide synthesis (Viswanathan, Omorebokhae, Li, & Gross, 2010).

6. Synthesis of Tetrazolyl Derivatives of Phenylalanine

Tolstyakov et al. (2016) synthesized new tetrazolyl derivatives of L- and D-phenylalanine by azidation of n-propyl esters. This research expands the chemical diversity of phenylalanine derivatives, potentially useful in various applications (Tolstyakov et al., 2016).

7. Biodegradable Poly(Ester Amide)s with Pendant Amine Functional Groups

Deng et al. (2009) synthesized biodegradable poly(ester amide)s (PEAs) using L-phenylalanine, highlighting their potential in biomedical applications. The study demonstrated the utility of these PEAs in biocompatible materials and drug delivery systems (Deng, Wu, Reinhart-King, & Chu, 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The development of an artificial bioconversion process to synthesize L-phenylalanine from inexpensive aromatic precursors opens up new possibilities for the production of L-phenylalanine . This could provide a potential bio-based strategy for the production of high-value L-phenylalanine from low-cost starting materials .

Propiedades

IUPAC Name |

propyl (2S)-2-amino-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-8-15-12(14)11(13)9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFRXVDPMWSCHZ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)[C@H](CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

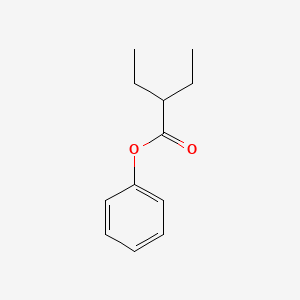

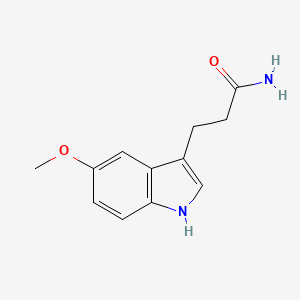

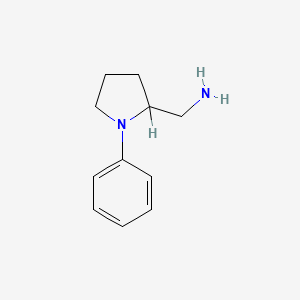

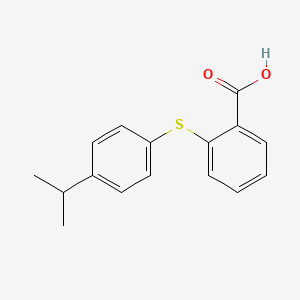

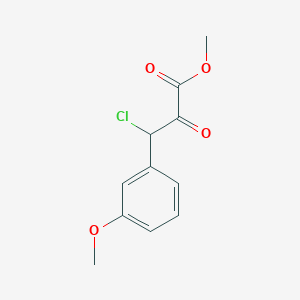

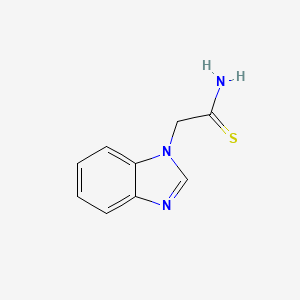

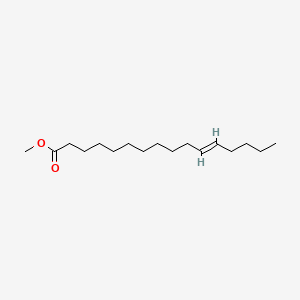

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(Tributylstannyl)oxy]quinoline](/img/structure/B3271436.png)

![2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3271489.png)

![9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B3271500.png)

![2-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B3271512.png)